Dibenzofuran;2,4,6-trinitrophenol
Description
Historical Context of Academic Inquiry into Aromatic Heterocycles and Nitroaromatic Compounds
The investigation of aromatic heterocycles, which includes dibenzofuran (B1670420), has a rich history dating back to the 19th century with the discovery of simple heterocyclic compounds like furan (B31954). numberanalytics.com These early discoveries marked a new chapter in organic chemistry, prompting scientists to explore the unique properties and reactions of these molecules, including the then-novel concept of aromaticity. numberanalytics.com The initial applications of these compounds were primarily in the dye industry. numberanalytics.com
Similarly, the study of nitroaromatic compounds, such as 2,4,6-trinitrophenol (also known as picric acid), has deep roots in industrial chemistry. nih.govnih.gov These compounds were crucial in the development of explosives, dyes, pesticides, and pharmaceuticals. nih.govscielo.br The presence of the nitro group gives these molecules a distinct chemical reactivity and functionality, which has been a subject of extensive academic study. nih.govnih.gov The historical use of picric acid as an explosive and antiseptic highlights its early importance. health.milwikipedia.org
Contemporary Research Paradigms for Electron-Rich and Electron-Deficient Aromatic Systems
Modern research distinguishes between electron-rich aromatic systems, like dibenzofuran, and electron-deficient ones, like 2,4,6-trinitrophenol. Dibenzofuran, a heterocyclic organic compound with two benzene (B151609) rings fused to a central furan ring, is considered an electron-rich system. wikipedia.orgmdpi.com Contemporary research on dibenzofuran and its derivatives focuses on their synthesis and potential applications in medicinal chemistry, with studies exploring their use as antibacterial, antifungal, and anticancer agents. researchgate.netthesciencein.orgbiointerfaceresearch.com The development of efficient synthetic strategies, often employing metal-based catalysts, is a key area of investigation. acs.orgnih.gov
Conversely, 2,4,6-trinitrophenol is a classic example of an electron-deficient aromatic system due to the strong electron-withdrawing nature of its three nitro groups. nih.govvedantu.com This electron deficiency makes the phenolic proton highly acidic. vedantu.comdoubtnut.com Current research on such systems often involves their detection and remediation in the environment, as many nitroaromatics are considered pollutants. epa.govresearchgate.netnih.gov Advanced analytical techniques and the development of novel sensors are at the forefront of this research. researchgate.netnih.gov
Interdisciplinary Relevance in Advanced Chemical Science and Environmental Chemistry
The study of dibenzofuran and 2,4,6-trinitrophenol extends beyond pure chemistry into interdisciplinary fields. In advanced chemical science, dibenzofuran serves as a scaffold for creating complex molecules with specific biological activities, contributing to medicinal chemistry and drug discovery. researchgate.netresearchgate.net Its derivatives are being investigated for a wide range of therapeutic applications. researchgate.netthesciencein.org
From an environmental perspective, both compounds are significant. Dibenzofurans, particularly their polychlorinated derivatives (PCDFs), are persistent organic pollutants (POPs) that can accumulate in the environment and pose risks to ecosystems and human health. aip.orgcanada.cajinjingchemical.com Research in this area focuses on their environmental fate, transport, and toxicology. aip.orgmdpi.com Similarly, 2,4,6-trinitrophenol is recognized as an environmental pollutant, and its detection and removal from soil and water are major concerns in environmental chemistry. nih.govwikipedia.orgresearchgate.net The microbial degradation of nitroaromatic compounds is a key area of research for bioremediation strategies. nih.govcswab.orgnih.gov
Overview of Key Research Challenges and Opportunities for Dibenzofuran and 2,4,6-Trinitrophenol Systems
Despite extensive research, challenges and opportunities remain for both compounds. For dibenzofuran, a significant challenge lies in controlling its reactivity and solubility for various applications. jinjingchemical.com Ensuring the quality and purity of dibenzofuran is also crucial, especially for high-tech applications. jinjingchemical.com Opportunities exist in the discovery of novel bioactive dibenzofuran derivatives and the development of more sustainable synthetic methods. acs.orgnih.gov
For 2,4,6-trinitrophenol, a primary research challenge is developing highly sensitive and selective methods for its detection, particularly in complex environmental matrices. epa.govresearchgate.netnih.gov Understanding the complete microbial degradation pathways of this and other nitroaromatics is an ongoing effort with significant potential for bioremediation technologies. cswab.orgnih.gov The synthesis of new materials for the efficient capture and removal of nitroaromatic pollutants from the environment presents a major opportunity for future research. researchgate.net
Data Tables
Physical and Chemical Properties of Dibenzofuran
| Property | Value |
| Chemical Formula | C₁₂H₈O |
| Molar Mass | 168.19 g/mol wikipedia.org |
| Appearance | White crystalline powder wikipedia.org |
| Melting Point | 81 to 85 °C wikipedia.org |
| Boiling Point | 285 °C wikipedia.org |
| Solubility in Water | Insoluble wikipedia.org |
| Log Octanol/Water Partition Coefficient (log Kow) | 3.18 - 4.12 epa.gov |
| Vapor Pressure | 0.0175 mm Hg at 25 °C epa.gov |
Physical and Chemical Properties of 2,4,6-Trinitrophenol
| Property | Value |
| Chemical Formula | C₆H₃N₃O₇ |
| Molar Mass | 229.10 g/mol |
| Appearance | Yellowish crystalline solid wikipedia.org |
| Melting Point | 122 °C stenutz.eu |
| Density | 1.763 g/mL stenutz.eu |
| Solubility in Water | 0.069 g/100 g H₂O wikipedia.org |
| pKa | 0.38 vedantu.com |
| Log Octanol/Water Partition Coefficient (log Kow) | 1.82 stenutz.eu |
Properties
CAS No. |
101606-96-6 |
|---|---|
Molecular Formula |
C18H11N3O8 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
dibenzofuran;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H8O.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
BSFDHWVBKGPIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Dibenzofuran and 2,4,6 Trinitrophenol Systems
Electronic Structure Theory and Quantum Chemical Calculations
The study of dibenzofuran (B1670420) and 2,4,6-trinitrophenol through theoretical and computational chemistry provides profound insights into their molecular characteristics and reactivity. These methods allow for the detailed examination of electronic structures, molecular geometries, and energetic properties that are often difficult or hazardous to determine experimentally.
Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) has proven to be a robust method for predicting the molecular and vibrational characteristics of aromatic compounds. By employing functionals like B3LYP and B3P86 with various basis sets, researchers can achieve high accuracy in these predictions. spectroscopyonline.com
For dibenzofuran , DFT calculations, specifically using the B3P86 functional, have shown excellent agreement with experimental data for its ground-state geometry and harmonic vibrational frequencies. nih.govacs.org This level of accuracy provides confidence in using DFT to predict the properties of its more toxic polychlorinated derivatives, where experimental data is scarce. nih.govacs.org Similarly, calculations on dibenzothiophene, a related compound, using the B3LYP functional with a 6-31G* basis set, have also demonstrated good agreement with experimental vibrational frequencies after scaling. acs.org
In the case of 2,4,6-trinitrophenol (TNP) , also known as picric acid, DFT calculations have been performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set to determine its optimized molecular structure and vibrational frequencies. researchgate.net These theoretical calculations are generally found to be higher than those obtained through the Hartree-Fock (HF) approximation. researchgate.net The presence of three symmetrically located nitro groups on the phenyl ring is a key structural feature influencing its properties. researchgate.net
Below is an interactive data table summarizing representative calculated vibrational frequencies for these compounds.
| Compound | Method/Basis Set | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Dibenzofuran | B3P86/6-31G(d,p) | C-O-C stretch | 1245 | 1244 |
| Dibenzofuran | B3P86/6-31G(d,p) | C-H stretch | 3060-3100 | Not specified |
| 2,4,6-Trinitrophenol | B3LYP/6-311++G(d,p) | O-H stretch | 3597 (scaled: 3332) | Not specified |
| 2,4,6-Trinitrophenol | B3LYP/6-311++G(d,p) | asym. NO₂ stretch | Not specified | Not specified |
| 2,4,6-Trinitrophenol | B3LYP/6-311++G(d,p) | sym. NO₂ stretch | Not specified | Not specified |
Note: Experimental values can vary based on the phase (solid, liquid, gas) of the sample.
Ab Initio Methods (e.g., CASSCF, CASPT2, GAUSSIAN-3) for Excited States and Thermochemical Properties
For a more rigorous understanding of excited states and thermochemical properties, researchers turn to ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), as well as composite methods like Gaussian-3 (G3) theory. rsc.orggitlab.io
The electronic transitions in dibenzofuran have been successfully studied using CASSCF and CASPT2 methods. nih.govacs.org These multiconfigurational approaches are crucial for accurately describing the electronic excited states. gitlab.io The CASPT2 method, in particular, is recognized for its balance of accuracy and computational cost in studying excited states. gitlab.io Thermochemical properties, such as the enthalpy of formation of dibenzofuran, have been investigated using G3(MP2)//B3LYP level of theory due to the molecule's size. rsc.org These calculations help to resolve discrepancies among experimental values. rsc.org
For 2,4,6-trinitrophenol , while specific CASSCF/CASPT2 studies are less commonly cited in the provided context, these methods are generally applicable to aromatic nitro compounds for studying their excited states and photochemistry. The Gaussian-3 (G3) and related G3X theories are benchmarked for their accuracy in predicting standard gas-phase enthalpies of formation for a range of molecules, including those with functional groups present in TNP. acs.orgnih.gov These high-accuracy methods are essential for obtaining reliable thermochemical data. joaquinbarroso.com
Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy gap between these orbitals is a key indicator of molecular stability and reactivity. irjweb.com
For dibenzofuran , DFT calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO energy gap of approximately 5.028 eV. researchgate.net This relatively large gap suggests that dibenzofuran is a hard molecule with high stability. researchgate.net The analysis of Mulliken charges indicates that the oxygen atom carries the highest negative charge, while the C3 and C7 carbon atoms have the highest positive charges. researchgate.net This charge distribution highlights the nucleophilic region around the oxygen and the electrophilic regions of the molecule. researchgate.net
In 2,4,6-trinitrophenol and its derivatives, the HOMO and LUMO energies are significantly influenced by the electron-withdrawing nitro groups. In related 2,4,6-trinitrophenylbenzoate derivatives, a good linear relationship is observed between the Hammett substituent constant and the HOMO and LUMO energies. researchgate.net The distribution of HOMO and LUMO often shows that the HOMO is localized on the phenyl ring, while the LUMO is distributed over the nitro groups, facilitating charge transfer upon excitation. The analysis of Mulliken and Natural Bond Orbital (NBO) charges helps in identifying the most reactive sites within the molecule. researchgate.netwu.ac.th
Below is an interactive data table summarizing HOMO-LUMO data.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Dibenzofuran | B3LYP/6-311G(d,p) | -6.265 | -1.237 | 5.028 |
| 2,4,6-trinitrophenylbenzoate | B3LYP/6-31G** | Varies with substituent | Varies with substituent | Not specified |
Reaction Mechanism Prediction and Energetic Profiles
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating the energetic profiles of chemical reactions.
Computational Studies of Reaction Pathways for Dibenzofuran Formation and Degradation
The formation and degradation pathways of dibenzofurans are of significant environmental interest. Computational studies have provided detailed mechanistic insights into these processes.
The formation of dibenzofurans can occur from precursors like polybrominated diphenyl ethers (PBDEs) through pyrolysis. nih.gov Theoretical studies suggest that the transformation pathways are specific to the arrangement of substituents on the precursor molecule. nih.gov For instance, certain PBDE congeners can transform into specific polybrominated dibenzofurans (PBDFs) via direct or oxygen-bridge connections between two ortho-carbon atoms. nih.gov Other studies have explored novel synthesis routes, such as a catalyst-free approach from fluorinated oligophenylenes where t-BuOK acts as an oxygen source. researchgate.net
The atmospheric degradation of dibenzofuran, initiated by hydroxyl (OH) radicals, has been studied using DFT (B3LYP method). nih.govacs.org These studies predict that the addition of an OH radical preferentially occurs at the C1 position. nih.govacs.org The subsequent reaction with molecular oxygen can lead to the formation of 1-dibenzofuranol with a free energy of activation of 15.1 kcal/mol. nih.govacs.org These calculations are crucial for predicting the atmospheric lifetime of such pollutants. nih.govacs.org
Theoretical Investigations of Nitration Mechanisms and Positional Selectivity in Dibenzofuran
The nitration of dibenzofuran is a classic electrophilic aromatic substitution reaction. Understanding the mechanism and the factors governing positional selectivity is a key area of theoretical investigation.
Early experimental work on the nitration of dibenzofuran identified the products formed, laying the groundwork for theoretical analysis. rsc.org Computational studies can model the reaction pathway, involving the formation of the sigma complex (Wheland intermediate), and calculate the activation energies for substitution at different positions on the dibenzofuran ring. The relative energies of these intermediates determine the positional selectivity of the reaction. While specific computational studies on the nitration of dibenzofuran are not detailed in the provided search results, the general principles of electrophilic substitution on aromatic systems are well-suited for theoretical investigation. Such studies would typically involve calculating the energies of the possible nitrated intermediates to predict the most likely products. The substitution pattern is also influenced by the nature of the substituents already present on the ring, as seen in studies on substituted benzofuran (B130515) derivatives. researchgate.netnih.gov
Computational Modeling of Intermolecular Interactions in 2,4,6-Trinitrophenol Complexes
The study of intermolecular interactions in 2,4,6-trinitrophenol (TNP) complexes is crucial for understanding its detection and complexation behavior. Computational modeling, particularly through Density Functional Theory (DFT), has provided significant insights into the nature of these interactions. Weak interactions, including π-π stacking and hydrogen bonding, play a critical role in the formation and stability of TNP complexes.
In the context of sensing, the interaction between TNP and a sensor molecule, such as a fluorescein-based sensor, has been investigated. These studies reveal that the photophysics of the sensor is significantly altered upon interaction with TNP. The formation of a complex can lead to the creation of an intermolecular electron transfer state, which acts as a dark state, quenching the fluorescence of the sensor. The primary driving force for this interaction is often the π-π stacking between the electron-deficient aromatic ring of TNP and the electron-rich aromatic system of the sensor molecule. This stacking facilitates considerable orbital overlap, which is a prerequisite for the electron transfer process. researchgate.net
Theoretical calculations have been employed to analyze the potential energy surface (PES) of these complexes, providing a deeper understanding of the excited-state dynamics. For instance, upon complexation with TNP, the PES of a sensor molecule can be greatly affected, leading to the formation of the aforementioned dark state below the bright state, which is responsible for the sensing mechanism. researchgate.net
Furthermore, computational studies on the complexation of TNP with amines have identified two primary types of interactions. The first is a noncovalent, primarily electrostatic interaction occurring near the nitro groups of TNP. The second is the formation of σ-adducts, known as Meisenheimer complexes, at the electron-deficient carbon atoms of the TNP ring. While the noncovalent complexes are characterized by weakly negative interaction enthalpies, the formation of σ-adducts can have near-zero or even positive interaction enthalpies, yet they still correspond to energy minima.
Hirshfeld surface analysis is another powerful computational tool used to qualitatively and quantitatively analyze intermolecular interactions in crystalline structures of related nitroaromatic compounds. This method allows for the visualization and quantification of different types of intermolecular contacts, such as O···H, H···H, and C···H, providing a detailed picture of the crystal packing and the forces holding the complex together. mdpi.com
Table 1: Key Intermolecular Interactions in 2,4,6-Trinitrophenol Complexes from Computational Studies
| Complex Type | Dominant Interaction Type | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| TNP-Fluorescein Sensor | π-π Stacking | DFT | Induces significant orbital overlap, facilitating an electron transfer process that quenches fluorescence. | researchgate.net |
| TNP-Aliphatic Amines | Electrostatic/Covalent (σ-adduct) | DFT (B3PW91/6-31G(d)) | Formation of both noncovalent complexes and Meisenheimer σ-adducts are possible, with different energetic profiles. | |
| TNP-related Nitroaromatics (Crystal) | Various (O···H, H···H, C···H) | Hirshfeld Surface Analysis | Allows for detailed quantitative analysis of intermolecular contacts influencing crystal packing. | mdpi.com |
Molecular Dynamics and Docking Simulations for Interaction Modeling
Molecular dynamics (MD) and docking simulations are powerful computational techniques to model the interactions between molecules, such as the host-guest interactions involving dibenzofuran derivatives. These methods provide atomic-level insights into binding modes, affinities, and the stability of the resulting complexes.
A notable application of these simulation techniques is in the study of dibenzofuran derivatives as inhibitors for biological targets, which can be considered a form of host-guest interaction where the protein acts as the host. For instance, MD simulations have been used to investigate dibenzofuran-based inhibitors of matrix metalloproteinase-12 (MMP-12). researchgate.net These simulations can reveal the dynamic behavior of the ligand within the binding site of the protein and highlight the key interactions that contribute to the stability of the complex.
In such studies, molecular docking is first employed to predict the most favorable binding pose of the dibenzofuran derivative within the active site of the host protein. Following docking, MD simulations are performed to refine the docked pose and to assess the stability of the protein-ligand complex over time. The simulations can show how the ligand and protein adapt to each other's presence and can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. researchgate.net For example, simulations of a dibenzofuran derivative with a phosphonic acid substituent have demonstrated its potential for effective anchoring at the MMP-12 active site. researchgate.net
The insights gained from these simulations are valuable for structure-activity relationship (SAR) studies. By correlating the computational findings with experimental inhibitory activities, it is possible to identify key structural features of dibenzofuran derivatives that are essential for potent and selective binding. researchgate.net
Table 2: Findings from Molecular Dynamics Simulations of a Dibenzofuran Derivative with MMP-12
| Simulation Aspect | Observation | Implication | Reference |
|---|---|---|---|
| Binding Stability | The dibenzofuran derivative remains stably bound within the active site of MMP-12 throughout the simulation. | Confirms the favorable binding pose predicted by docking and suggests a stable complex formation. | researchgate.net |
| Key Interactions | Specific hydrogen bonds and hydrophobic interactions between the derivative and amino acid residues of the active site are identified and persist over time. | Highlights the crucial interactions responsible for the binding affinity and inhibitory activity. | researchgate.net |
| Structural Moieties | The presence of a phosphonic acid zinc-binding group and the dibenzofuran P1' substituent are shown to be important for effective binding. | Provides a rationale for the observed inhibitory potency and guides the design of new, more effective inhibitors. | researchgate.net |
Molecular docking and dynamics simulations are instrumental in elucidating the specific binding sites and conformational changes that occur during the complexation of 2,4,6-trinitrophenol (TNP). These computational approaches allow for a detailed exploration of the interaction landscape between TNP and various host molecules.
During microbial degradation, TNP is known to form hydride-Meisenheimer complexes. researchgate.net While this is a biological process, the initial complexation step can be modeled computationally to understand the preferred sites of nucleophilic attack on the electron-deficient aromatic ring of TNP. Docking studies can predict the most likely positions for the hydride addition, which are typically the carbon atoms bearing nitro groups.
In the context of synthetic receptors, molecular docking can be used to screen potential host molecules and to predict the binding affinity and geometry of the resulting TNP-host complex. The process involves generating a set of possible conformations for both the TNP molecule (the guest) and the receptor (the host) and then systematically evaluating the energetic favorability of their interaction at various orientations within a defined binding site. The results are ranked using a scoring function, which provides an estimate of the binding affinity.
Following docking, molecular dynamics simulations can be performed on the most promising TNP-host complexes to assess their stability and to observe the dynamic behavior of the complex in a simulated environment. These simulations can reveal important conformational changes that may occur upon binding and can provide a more accurate picture of the binding mode. For instance, the simulation might show that the TNP molecule adopts a specific orientation within the host's cavity to maximize favorable interactions, such as π-π stacking and hydrogen bonding.
The analysis of these simulations can also provide information on the flexibility of the host and guest molecules and the role of solvent molecules in the complexation process. By calculating the binding free energy from the simulation trajectories, a more quantitative measure of the binding affinity can be obtained.
Table 3: Computational Exploration of Binding in 2,4,6-Trinitrophenol Complexation
| System | Computational Method | Focus of Study | Key Insight | Reference |
|---|---|---|---|---|
| TNP and Nucleophiles | Molecular Modeling | Formation of Meisenheimer complexes | Identifies the electron-deficient carbon atoms as the primary sites for nucleophilic attack. | researchgate.net |
| TNP and Synthetic Receptors | Molecular Docking | Prediction of binding modes and affinities | Ranks potential host molecules based on their predicted ability to bind TNP. | |
| TNP-Host Complex | Molecular Dynamics Simulation | Stability and conformational dynamics of the complex | Reveals the dynamic nature of the interaction and allows for the calculation of binding free energies. |
Advanced Synthetic Methodologies for Dibenzofuran and Its Derivatives
Catalytic Strategies for Dibenzofuran (B1670420) Ring Formation
The construction of the core dibenzofuran ring system is frequently accomplished through intramolecular cyclization reactions. These strategies can be broadly categorized into two main approaches: the formation of a C-C bond from a diaryl ether precursor or the creation of a C-O bond from a 2-arylphenol intermediate. nih.govresearchgate.net Both pathways have been significantly advanced through the development of sophisticated catalytic systems.
Metal-Catalyzed Cyclization Approaches
Transition metal catalysis has become an indispensable tool for the synthesis of dibenzofurans, offering high efficiency and functional group tolerance. researchgate.net Palladium catalysts are particularly prevalent, facilitating intramolecular C-C bond formation through various mechanisms. researchgate.netnih.gov
One common method involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. For instance, using 3 mol% of palladium acetate (B1210297) in refluxing ethanol (B145695) allows for the formation of the dibenzofuran core without the need for a base. organic-chemistry.org Another approach is the intramolecular oxidative C-C bond formation, where a palladium(II) catalyst, in conjunction with an oxidant like air, effectively cyclizes diaryl ether substrates. organic-chemistry.org The use of pivalic acid as the reaction solvent in these oxidative cyclizations has been shown to improve reproducibility and yield. biointerfaceresearch.comorganic-chemistry.org
Palladium catalysts are also instrumental in constructing the dibenzofuran skeleton from o-iododiaryl ethers. A reusable Pd/C catalyst has been effectively used under ligand-free conditions for this transformation. biointerfaceresearch.comorganic-chemistry.org Furthermore, a two-step, one-pot procedure has been developed where o-iodophenols react with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to form the O-arylated intermediate, which is then cyclized using a palladium catalyst to yield dibenzofurans in good to excellent yields. biointerfaceresearch.comnih.gov
Beyond palladium, other metals such as silver, rhodium, and gold have also been employed to catalyze the construction of the dibenzofuran framework from appropriately substituted aryloxybenzenes. researchgate.netnih.gov A practical Pd(0)/Pd(II)-catalyzed reaction for phenol-directed C-H activation followed by C-O cyclization, using air as the oxidant, has been developed, offering a complementary route to substituted dibenzofurans. nih.govacs.org
| Catalyst System | Substrate Type | Key Reaction Type | Reference |
|---|---|---|---|
| Palladium Acetate | Diaryl ether diazonium salts | Intramolecular Cyclization | organic-chemistry.org |
| Pd(II) / Air | Diaryl ethers | Oxidative C-C Bond Formation | organic-chemistry.org |
| Pd/C (reusable) | o-Iododiaryl ethers | Ligand-Free Cyclization | biointerfaceresearch.comorganic-chemistry.org |
| Pd Catalyst / CsF | o-Iodophenols and Silylaryl Triflates | Cross-Coupling / Cyclization | biointerfaceresearch.comnih.gov |
| Pd(0)/Pd(II) / Air | 2-Arylphenols | C-H Activation / C-O Cyclization | nih.gov |
| Silver, Rhodium, Gold Catalysts | ortho-Substituted Aryloxybenzenes | Intramolecular Cyclization | researchgate.netnih.gov |
Metal-Free and Organocatalytic Routes
In recent years, there has been a growing emphasis on developing synthetic methods that avoid transition metals to enhance the economic and environmental viability of chemical processes. researchgate.net Several metal-free strategies for dibenzofuran synthesis have emerged.
One notable approach involves the visible-light-promoted diazotization-comprised cyclization of ortho-(aryloxy)anilines. nih.gov Photoinduced electron transfer (eT) reactions provide another metal-free pathway. acs.org These reactions can proceed via an SRN1 mechanism to form a C-O bond through a radical pathway, demonstrating a viable alternative to metal-catalyzed processes. acs.org An efficient metal- and solvent-free method utilizes an alumina (B75360) catalyst for the cyclization of fluorinated biphenyls, where the activated γ-Al₂O₃ surface acts as the oxygen source. researchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also been applied to dibenzofuran synthesis. For example, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can catalyze the deamination of propargylamines. researchgate.net Additionally, hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been used to mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans, a related benzofuran (B130515) structure. organic-chemistry.org
| Method/Reagent | Substrate Type | Key Reaction Type | Reference |
|---|---|---|---|
| Visible Light | ortho-(Aryloxy)anilines | Diazotization-Cyclization | nih.gov |
| Photoinduction (eT) | o-Arylphenols | Radical C-O Bond Formation | acs.org |
| γ-Alumina (γ-Al₂O₃) | Fluorinated Biphenyls | Oxodefluorination/Cyclization | researchgate.net |
| DBU | Propargylamines | Deamination/Annulation | researchgate.net |
| (Diacetoxyiodo)benzene | ortho-Hydroxystilbenes | Oxidative Cyclization | organic-chemistry.org |
Regioselective Synthesis of Substituted Dibenzofurans
The functionalization of the dibenzofuran core at specific positions is crucial for tuning its chemical and biological properties. Regioselectivity is often achieved through strategies that build the substituted ring system from acyclic or simpler cyclic precursors.
Benzannulation Reactions and Intramolecular Cyclizations
Benzannulation, the formation of a benzene (B151609) ring onto an existing heterocyclic core, is a powerful strategy for synthesizing substituted dibenzofurans. researchgate.net This approach often starts with functionalized benzofurans. For example, a method for the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles has been developed, providing a novel route to dibenzofuran derivatives. researchgate.net Another innovative benzannulation involves the reaction of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne, mediated by potassium carbonate, to yield functionalized bis-sulfonyl dibenzofurans. researchgate.netacs.org
Intramolecular cyclization remains a cornerstone for regioselective synthesis. nih.gov A cascade reaction involving a double 1,4-conjugate addition followed by an intramolecular annulation between propargylamines and imidazolium (B1220033) methylides provides efficient access to structurally diverse and unsymmetrical dibenzofurans. nih.gov This method overcomes the intrinsic regioselectivity limitations of many traditional routes. nih.gov Photoinduced intramolecular cyclization has also been reported as a powerful tool for generating a new C-O bond via a radical pathway. acs.org
Strategies for Constructing Dibenzo[b,d]furan Skeletons
The specific construction of the dibenzo[b,d]furan skeleton, the formal name for the dibenzofuran ring system, relies on two primary retrosynthetic disconnections: intramolecular C-C bond formation of a diaryl ether or intramolecular C-O bond formation (etherification) of a 2-arylphenol. nih.gov
Modern approaches heavily favor these intramolecular ring closure pathways. nih.govresearchgate.net The cyclization of ortho-substituted aryloxybenzenes using various transition metal catalysts is a well-established method for forming the C-C bond. nih.gov Alternatively, the intramolecular O-arylation of ortho-arylphenols provides a complementary route to the dibenzo[b,d]furan skeleton. nih.govresearchgate.net One specific strategy involves the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization. nih.gov A different approach uses the reaction of 3,4-dimethoxyphenol, which after a series of transformations including lithiation and reaction with an appropriate partner, leads to a phenol (B47542) intermediate that can be oxidized and cyclized to form the dibenzo[b,d]furan core. biointerfaceresearch.com
Rational Design and Synthesis of Novel Dibenzofuran Scaffolds
The rational design of novel molecular scaffolds is a key objective in fields like medicinal chemistry and materials science. nih.gov Methodologies such as "scaffold hopping," where the core structure of a known active molecule is replaced by a different, often isosteric, scaffold, can be applied to the design of new dibenzofuran derivatives. nih.gov By replacing a known pharmacophore with a dibenzofuran core, new compounds with potentially improved properties can be generated.
Diversity-oriented synthesis (DOS) offers a powerful strategy for creating collections of structurally diverse small molecules, including those with novel dibenzofuran skeletons. broadinstitute.org This approach can generate skeletal diversity combinatorially by using substrates pre-encoded with "σ-elements" that direct the formation of different molecular skeletons under a common set of reaction conditions. broadinstitute.org Applying this logic to dibenzofuran synthesis could allow for the efficient, combinatorial generation of a wide array of skeletally distinct dibenzofuran-based compounds. broadinstitute.org The design and synthesis of novel derivatives often target specific biological pathways; for instance, new phenyltriazole derivatives have been designed to target bacterial cell wall biosynthesis, a principle that could be extended to novel dibenzofuran-based structures. nih.gov
Derivatives with Tailored Electronic and Structural Properties
The ability to fine-tune the electronic and structural characteristics of dibenzofuran derivatives is crucial for their application in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. This is often achieved by introducing specific substituents onto the dibenzofuran scaffold or by extending the π-conjugated system.
Recent research has focused on the synthesis of dibenzofuran-containing molecules with specific photophysical properties. For instance, fluorescent dibenzofuran α-amino acids have been prepared as conformationally rigid analogues of tyrosine. beilstein-journals.org These compounds exhibit enhanced fluorescent properties compared to naturally occurring amino acids. beilstein-journals.org The synthesis can be achieved via a palladium(II)-catalyzed C-O cyclization or a more streamlined Negishi coupling approach. beilstein-journals.org The resulting derivatives display significant bathochromic shifts in their absorption and emission spectra, making them suitable for use as FRET donors in peptide-based optical probes. beilstein-journals.org
Furthermore, the fusion of dibenzofuran units with other heterocyclic systems has led to the development of novel materials for organic electronics. Dibenzofuran-fused boron dipyrromethenes (BODIPYs) have been synthesized, exhibiting red-shifted absorption and emission bands with high fluorescence quantum yields. acs.org These properties are desirable for applications in bioimaging and as active components in electronic devices.
In the realm of organic semiconductors, ladder-type π-conjugated compounds incorporating the benzo[2,1-b:3,4-b']difuran skeleton have been synthesized and characterized. beilstein-journals.org Derivatives such as dibenzo[d,d']benzo[2,1-b:3,4-b']difuran (syn-DBBDF) and dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF) have been shown to act as p-type semiconductors in OFETs. beilstein-journals.org The extension of the π-conjugation in syn-DNBDF results in a lower oxidation potential and a higher HOMO energy level compared to syn-DBBDF, leading to improved hole mobility. beilstein-journals.org The electronic properties, including HOMO/LUMO energy levels, can be systematically tuned by altering the substitution pattern on the dibenzofuran core. For example, the introduction of triphenylamine (B166846) substituents at different positions of the dibenzofuran moiety allows for the modulation of the HOMO and LUMO energy levels, impacting their performance as hole-transporting materials in OLEDs. lookchem.com
Table 1: Electronic and Photophysical Properties of Selected Dibenzofuran Derivatives
| Derivative Name | Synthetic Method Highlights | Absorption Max (λ_max,abs) | Emission Max (λ_max,em) | HOMO (eV) | LUMO (eV) | Hole Mobility (μ_h) |
| Dibenzofuran α-amino acid | Pd(II)-catalyzed C-O cyclization or Negishi coupling | 320 nm | 350 nm | - | - | - |
| Naphthobenzofuran α-amino acid | Pd(II)-catalyzed C-O cyclization or Negishi coupling | 355 nm | 410 nm | - | - | - |
| syn-DBBDF | Multi-step synthesis | 324 nm | - | -5.36 | -1.64 | 1.5 x 10⁻³ cm²/Vs |
| syn-DNBDF | Multi-step synthesis | 365 nm | - | -5.36 | -2.04 | 1.0 x 10⁻¹ cm²/Vs |
| DBF-BODIPY | Regioselective nucleophilic substitution and Pd-catalyzed cyclization | 619 nm | - | -5.71 | -3.49 | - |
| BF-m-TPA | - | - | - | - | 1.61 | - |
| BF-p-TPA | - | - | - | - | - | - |
| BF-2,6-TPA | - | - | - | - | - | - |
Multi-step and Cascade Reaction Sequences
The construction of the dibenzofuran core often involves multi-step syntheses. However, to improve efficiency and reduce waste, significant effort has been directed towards the development of one-pot and cascade reaction sequences. These strategies combine multiple transformations in a single reaction vessel, avoiding the isolation and purification of intermediates.
A notable example is the one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.org This process involves a tandem sequence of a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This method is versatile, tolerating a range of substituents on both starting materials and affording the desired dibenzofuran products in good to excellent yields. organic-chemistry.org The reaction conditions are optimized with catalysts such as Pd(PPh₃)₄ and Cu₂O. organic-chemistry.org
Another powerful approach is the palladium-catalyzed phenol-directed C–H activation/C–O cyclization. acs.org This reaction utilizes air as the oxidant and can tolerate a variety of functional groups. acs.org The intramolecular cyclization of diaryl ethers, formed in situ, is a common strategy. For instance, a one-pot sequential iodination and O-arylation of phenols can generate o-iododiaryl ether intermediates, which then undergo a palladium-catalyzed cyclization to yield dibenzofurans. organic-chemistry.org
Cascade reactions, where a single event triggers a series of subsequent transformations, offer an elegant route to complex molecules. While specific examples for dibenzofuran synthesis are part of broader synthetic strategies, the principles are applicable. For instance, chemoenzymatic cascade reactions have been developed for the synthesis of benzofuran derivatives, which could be precursors for dibenzofurans. researchgate.net These one-pot, two-step cascades can combine metal-catalyzed cross-coupling with enzymatic oxidation. researchgate.net
Table 2: Examples of Multi-step and Cascade Syntheses of Dibenzofurans
| Starting Material 1 | Starting Material 2 | Reaction Sequence | Catalyst(s) | Yield (%) |
| 6-Diazo-2-cyclohexenone | o-Haloiodobenzene | Pd-catalyzed cross-coupling/aromatization followed by Cu-catalyzed Ullmann coupling | Pd(PPh₃)₄, Cu₂O | 60-95 |
| Phenol | Aryl Halide | Sequential iodination and O-arylation followed by intramolecular Pd-catalyzed cyclization | Pd/C | - |
| o-Iodophenol | Silylaryl triflate | CsF-mediated O-arylation followed by Pd-catalyzed cyclization | CsF, Pd catalyst | Good to excellent |
| Diaryl ether with o-diazonium salt | - | Intramolecular cyclization | Palladium acetate | - |
| Benzoquinone | Cyclohexenone | Acetic acid-catalyzed heteroannulation | Acetic acid | Up to 70 |
Advanced Analytical Techniques for Characterization and Detection of Dibenzofuran and 2,4,6 Trinitrophenol Systems
Spectroscopic Characterization of Molecular Structures and Interactions
Spectroscopic techniques are paramount in elucidating the structural and electronic properties of the dibenzofuran (B1670420) and 2,4,6-trinitrophenol system. By probing the interactions of these molecules with electromagnetic radiation, detailed information on vibrational modes, electronic transitions, and three-dimensional arrangements can be obtained.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques that provide a molecular fingerprint by measuring the vibrational modes of molecules. researchgate.netwaters.com In the context of the dibenzofuran-2,4,6-trinitrophenol system, these methods are instrumental in confirming the formation of a charge-transfer complex and characterizing the nature of the intermolecular interactions.
The formation of a complex between dibenzofuran (donor) and 2,4,6-trinitrophenol (acceptor) involves a partial transfer of electron density, which perturbs the vibrational modes of both molecules. These perturbations manifest as distinct shifts in the positions and changes in the intensities of characteristic absorption bands in their respective spectra.
Key Vibrational Modes and Expected Spectral Shifts:
2,4,6-Trinitrophenol (Acceptor): The vibrational modes of the nitro groups (–NO₂) and the phenolic hydroxyl group (–OH) are particularly sensitive to complexation. Upon interaction with dibenzofuran, the symmetric and asymmetric stretching frequencies of the –NO₂ groups are expected to shift to lower wavenumbers (a red shift). This is due to the increased electron density on the picric acid molecule, which weakens the N–O bonds. Similarly, the O–H stretching frequency is expected to show a significant red shift and broadening, indicative of its involvement in hydrogen bonding or other charge-transfer interactions.
Dibenzofuran (Donor): The key vibrational modes for dibenzofuran include the C–O–C (ether) stretching and the aromatic C–H and C=C stretching vibrations. The donation of electron density from the π-system of dibenzofuran to the acceptor molecule is expected to cause subtle shifts in these bands. The C–O–C stretching frequency may shift, reflecting changes in the electron distribution around the central furan (B31954) ring.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FTIR. researchgate.netnih.gov While FTIR is particularly sensitive to polar functional groups like –OH and –NO₂, Raman spectroscopy is highly sensitive to non-polar, symmetric vibrations, such as the aromatic ring vibrations in both molecules. In a charge-transfer complex, changes in the polarizability of the bonds upon electronic interaction lead to shifts in Raman bands, corroborating the FTIR data. nih.gov For instance, the strong Raman band associated with the symmetric stretching of the nitro groups in picric acid would be a key marker for complexation.
| Molecule | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift upon Complexation |
|---|---|---|---|---|
| 2,4,6-Trinitrophenol | –OH (Phenolic) | ν(O–H) stretch | ~3100 | Significant Red Shift (Lower cm⁻¹) & Broadening |
| –NO₂ (Nitro) | ν_as(NO₂) stretch | ~1520-1560 | Red Shift (Lower cm⁻¹) | |
| ν_s(NO₂) stretch | ~1340-1360 | Red Shift (Lower cm⁻¹) | ||
| Dibenzofuran | Aromatic Rings | ν(C=C) stretch | ~1450-1600 | Minor Shifts |
| Ether Linkage | ν(C–O–C) stretch | ~1200-1250 | Minor Shifts |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D ROESY) for Structural Elucidation and Complexation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and studying the dynamics of complex formation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
¹H and ¹³C NMR for Complexation Studies:
The formation of a charge-transfer complex between dibenzofuran and 2,4,6-trinitrophenol results in significant changes in the electron density around the protons and carbons of both molecules, leading to measurable changes in their chemical shifts (δ). chromatographyonline.comresearchgate.net
Dibenzofuran (Donor): As an electron donor, the aromatic rings of dibenzofuran become more electron-deficient upon complexation. This deshielding effect causes the signals of its aromatic protons (H1-H4) and carbons to shift downfield (to a higher ppm value) in the ¹H and ¹³C NMR spectra, respectively. mdpi.com The magnitude of the shift for a particular proton or carbon can provide insight into its proximity to the interaction site.
2,4,6-Trinitrophenol (Acceptor): Conversely, as an electron acceptor, the aromatic ring of picric acid gains electron density. This increased shielding causes the signals of its aromatic protons (H3, H5) and carbons to shift upfield (to a lower ppm value). The phenolic –OH proton signal is also highly sensitive to the interaction and typically shows a significant downfield shift due to hydrogen bonding and charge transfer. researchgate.net
By monitoring these complexation-induced shifts in a titration experiment, the stoichiometry and association constant (Kₐ) of the complex can be determined.
| Molecule | Proton(s) | Typical δ (ppm) of Free Molecule | Predicted Shift Direction | Rationale |
|---|---|---|---|---|
| Dibenzofuran | H-4, H-6 | ~7.96 | Downfield (Δδ > 0) | Deshielding due to electron donation from the π-system. |
| H-1, H-9 | ~7.57 | Downfield (Δδ > 0) | ||
| H-2, H-3, H-7, H-8 | ~7.35-7.46 | Downfield (Δδ > 0) | ||
| 2,4,6-Trinitrophenol | H-3, H-5 | ~9.10 | Upfield (Δδ < 0) | Shielding due to electron acceptance into the π-system. |
| –OH | Variable (~12) | Downfield (Δδ > 0) | Involvement in hydrogen bonding/charge transfer. |
2D ROESY for Structural Elucidation:
While ¹H and ¹³C NMR confirm the formation of the complex, two-dimensional (2D) Rotating-frame Overhauser Effect Spectroscopy (ROESY) is crucial for determining the specific geometry and spatial arrangement of the two molecules within the complex. researchgate.net ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds.
In the context of the dibenzofuran-2,4,6-trinitrophenol complex, a ROESY spectrum would be expected to show cross-peaks between specific protons of the dibenzofuran molecule and protons of the picric acid molecule. For example, the observation of a cross-peak between the aromatic protons of dibenzofuran and the aromatic protons of picric acid would provide direct evidence of a face-to-face π-stacking arrangement, which is characteristic of many donor-acceptor complexes. The relative intensities of these cross-peaks can also be used to estimate the distances between the interacting protons, allowing for a more detailed model of the complex's three-dimensional structure in solution. researchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the electronic properties of the dibenzofuran-2,4,6-trinitrophenol system. They provide direct evidence of charge-transfer phenomena through the analysis of electronic transitions.
UV-Vis Spectroscopy and the Charge-Transfer Band:
The most definitive spectroscopic evidence for the formation of an electron donor-acceptor (EDA) or charge-transfer (CT) complex is the appearance of a new, often broad, absorption band in the UV-Vis spectrum. chromatographyonline.comnih.gov This band occurs at a longer wavelength (lower energy) than the absorption bands of either the individual donor (dibenzofuran) or acceptor (2,4,6-trinitrophenol) molecules. nih.gov
This new absorption is known as the charge-transfer (CT) band. It arises from the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO), which is primarily localized on the electron donor (dibenzofuran), to the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the electron acceptor (2,4,6-trinitrophenol). nih.gov The energy of this transition (hν_CT) is a direct measure of the energy gap between these orbitals in the complex and is sensitive to the electron-donating and -accepting strengths of the components, as well as the solvent polarity. The intensity of the CT band is proportional to the concentration of the complex, allowing for the determination of the complex's formation constant using methods like the Benesi-Hildebrand equation.
| Component/System | Typical λ_max (nm) | Nature of Transition |
|---|---|---|
| Dibenzofuran | ~250, ~285, ~300 | π → π* (Aromatic) |
| 2,4,6-Trinitrophenol | ~330-360 | π → π* and n → π* |
| Dibenzofuran-2,4,6-Trinitrophenol Complex | > 400 (e.g., 400-550) | Charge-Transfer (HOMO_Donor → LUMO_Acceptor) |
Fluorescence Spectroscopy and Quenching Phenomena:
Dibenzofuran is a fluorescent molecule, meaning it absorbs light at a specific wavelength and re-emits it at a longer wavelength. However, in the presence of an electron acceptor like 2,4,6-trinitrophenol, this fluorescence is often diminished or "quenched." nih.govnih.gov
Fluorescence quenching occurs because the formation of the charge-transfer complex provides an alternative, non-radiative pathway for the excited donor molecule to return to its ground state. usgs.gov Upon photoexcitation, instead of emitting a photon (fluorescence), the excited dibenzofuran molecule can transfer an electron to the picric acid molecule. This photoinduced electron transfer (PET) is a highly efficient de-excitation process that competes with fluorescence, leading to a decrease in the observed emission intensity. nih.gov
The efficiency of this quenching can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (picric acid). This phenomenon is the basis for many sensory applications, where the quenching of a fluorophore's emission is used to detect the presence of nitroaromatic compounds. researchgate.netepa.gov
X-ray Diffraction (Single Crystal and Powder) for Crystal Structure Analysis and Intermolecular Packing
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms and molecules in the solid state. Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, while powder XRD (PXRD) is used to identify crystalline phases and assess sample purity.
Crystal Structure of Individual Components:
Dibenzofuran: Single-crystal XRD studies have shown that dibenzofuran crystallizes in the orthorhombic system with the space group Pnam. researchgate.netresearchgate.net The molecule is nearly planar, although a very slight boat-like conformation has been observed, with a small dihedral angle between the benzene (B151609) rings and the central furan ring. researchgate.net The crystal packing is characterized by herringbone-type interactions.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 7.65 - 7.70 |
| b (Å) | 5.83 - 5.90 |
| c (Å) | 19.19 - 19.32 |
| Z (Molecules per unit cell) | 4 |
2,4,6-Trinitrophenol (Picric Acid): The crystal structure of picric acid reveals that it crystallizes with two independent but chemically identical molecules in the asymmetric unit. nih.govnih.gov The structure is stabilized by a network of intermolecular O–H···O and C–H···O hydrogen bonds, which link the molecules into a three-dimensional supramolecular architecture. nih.gov
Expected Crystal Structure of the Dibenzofuran-2,4,6-Trinitrophenol Co-crystal:
The dominant packing motif is expected to be the formation of alternating stacks of donor (dibenzofuran) and acceptor (picric acid) molecules (a ···D–A–D–A··· arrangement). mdpi.com Within these stacks, the molecules would adopt a face-to-face orientation to maximize the overlap of their π-orbitals, which is essential for charge-transfer interactions. chromatographyonline.com The interplanar distance between the aromatic rings of the donor and acceptor is typically in the range of 3.3 to 3.8 Å. chromatographyonline.com In addition to π-π stacking, weak C–H···O hydrogen bonds between the C–H groups of dibenzofuran and the oxygen atoms of the nitro or phenolic groups of picric acid would likely provide further stabilization to the crystal lattice. Powder XRD would be used to confirm the formation of a new crystalline phase, distinct from the diffraction patterns of the individual starting materials.
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are essential for the separation of complex mixtures, while mass spectrometry provides information on the mass and structure of the separated components. For the dibenzofuran and 2,4,6-trinitrophenol system, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separation and quantification.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC):
HPLC is a robust and versatile technique for separating non-volatile or thermally sensitive compounds. For the analysis of dibenzofuran and 2,4,6-trinitrophenol, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govusgs.gov
In this mode, a non-polar stationary phase (e.g., a C18-silica column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like methanol or acetonitrile. chromatographyonline.comnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Dibenzofuran, being more non-polar, will interact more strongly with the C18 stationary phase and thus have a longer retention time than the more polar 2,4,6-trinitrophenol. Detection is commonly achieved using a UV-Vis detector, as both compounds possess strong chromophores. Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Buffered Water |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm for general aromatics or specific λ_max) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Expected Elution Order | 1. 2,4,6-Trinitrophenol (more polar), 2. Dibenzofuran (less polar) |
Gas Chromatography (GC):
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. It is well-suited for the analysis of dibenzofuran. researchgate.netresearchgate.net The sample is vaporized and swept by a carrier gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. Dibenzofuran can be analyzed directly using a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane). nih.gov
However, the analysis of highly polar and acidic compounds like 2,4,6-trinitrophenol by GC can be challenging due to issues like peak tailing and interaction with active sites in the injector and column. researchgate.net To overcome this, a derivatization step is often employed, where the acidic phenolic proton is replaced with a less polar group (e.g., methylation to form an anisole derivative or reaction with PFBBr to form a pentafluorobenzyl ether). epa.gov This process increases the volatility and improves the chromatographic behavior of the analyte. doaj.org Mass spectrometry (MS) is the most common detector coupled with GC (GC-MS), providing both high sensitivity and structural information for definitive identification. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms; 30 m × 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injection | Split/Splitless injector |
| Temperature Program | Ramped oven temperature (e.g., 50 °C to 300 °C) |
| Detection | Mass Spectrometer (MS) in Electron Ionization (EI) mode |
| Analyte Form | Dibenzofuran (underivatized); 2,4,6-Trinitrophenol (typically derivatized) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis.
Dibenzofuran: The electron ionization mass spectrum of dibenzofuran is characterized by a prominent molecular ion peak (M+) corresponding to its molecular weight. Due to its stable aromatic structure, the molecular ion is typically the most abundant ion in the spectrum. Fragmentation of dibenzofuran is generally limited, reflecting the stability of the fused ring system.
2,4,6-Trinitrophenol (Picric Acid): The mass spectral analysis of 2,4,6-trinitrophenol reveals characteristic fragmentation patterns influenced by the presence of multiple nitro groups on the aromatic ring. Under electron impact (EI) conditions, dominant fragmentation pathways include the loss of a hydroxyl radical (OH•), a phenomenon often attributed to an "ortho effect" involving the nitro groups in the ortho positions. researchgate.net Another significant fragmentation process is the loss of a nitric oxide radical (NO•), which leads to the formation of resonance-stabilized product ions. researchgate.net In chemical ionization (CI) mass spectrometry, 2,4,6-trinitroaromatic compounds typically exhibit intense protonated molecular ion peaks ([M+H]+) with minimal fragmentation.
Table 1: Mass Spectrometry Data for Dibenzofuran and 2,4,6-Trinitrophenol
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Pathways |
|---|---|---|---|
| Dibenzofuran | C₁₂H₈O | 168.19 | Stable molecular ion, limited fragmentation |
| 2,4,6-Trinitrophenol | C₆H₃N₃O₇ | 229.10 | Loss of OH•, Loss of NO• |
Electrochemical and Sensing Methodologies for 2,4,6-Trinitrophenol
The detection of 2,4,6-trinitrophenol is of significant interest due to its use in explosives and its environmental impact. Consequently, various electrochemical and sensing methods have been developed for its selective and sensitive detection.
Design and Mechanism of Chemosensors for Selective Detection
The design of chemosensors for 2,4,6-trinitrophenol often leverages the electron-deficient nature of the analyte. These sensors are typically designed with π-electron-rich aromatic moieties and Lewis basic sites that can engage in specific non-covalent interactions with 2,4,6-trinitrophenol.
A common strategy involves creating a host-guest complex between the sensor (host) and 2,4,6-trinitrophenol (guest). The recognition mechanism is often driven by a combination of hydrogen bonding and π-π stacking interactions. The phenolic hydroxyl group and the nitro groups of 2,4,6-trinitrophenol can act as hydrogen bond donors and acceptors, respectively. The electron-rich aromatic system of the sensor can interact with the electron-poor aromatic ring of 2,4,6-trinitrophenol through π-π stacking. These interactions lead to the formation of a stable complex, which in turn triggers a measurable signal.
Electrochemical sensors have also been fabricated for the detection of 2,4,6-trinitrophenol. One such sensor utilizes a hybrid film composed of a copper-based metal-organic framework (MOF) and electrochemically reduced graphene oxide on a glassy carbon electrode. nih.gov The detection mechanism is based on the electrochemical reduction of the nitro groups of 2,4,6-trinitrophenol at the modified electrode surface. nih.gov The MOF and graphene oxide composite enhances the electrocatalytic activity and provides a large surface area, leading to a sensitive and selective detection of 2,4,6-trinitrophenol. nih.gov
Fluorescence-Based Sensing Mechanisms and Limit of Detection Studies
Fluorescence-based sensing is a widely employed technique for the detection of 2,4,6-trinitrophenol due to its high sensitivity and selectivity. The primary mechanism underlying this detection is fluorescence quenching.
Fluorescence Quenching Mechanisms: The interaction between a fluorescent sensor and 2,4,6-trinitrophenol can lead to a decrease in the fluorescence intensity of the sensor. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and resonance energy transfer (RET).
Photoinduced Electron Transfer (PET): In this process, the excited state of the fluorophore (the sensor) transfers an electron to the electron-deficient 2,4,6-trinitrophenol molecule. This electron transfer provides a non-radiative decay pathway for the excited state, resulting in fluorescence quenching.
Resonance Energy Transfer (RET): For RET to occur, there must be a spectral overlap between the emission spectrum of the fluorescent sensor and the absorption spectrum of 2,4,6-trinitrophenol. mdpi.com Energy is transferred from the excited sensor to the 2,4,6-trinitrophenol molecule without the emission of a photon, leading to quenching of the sensor's fluorescence. mdpi.com
Sensor Design and Limit of Detection: A variety of fluorescent probes have been designed for the detection of 2,4,6-trinitrophenol. For instance, a pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine-based fluorescent probe has demonstrated selective responsiveness to picric acid. acs.org The sensing mechanism is attributed to hydrogen-bonding interactions. acs.org This particular sensor achieved a detection limit of 63 nM. acs.org
In some cases, a fluorescence "switching" response has been observed, where the emission of the sensor is red-shifted upon addition of picric acid, leading to a visible color change from blue to green. rsc.org This phenomenon is attributed to the complexation of the picrate anion with the protonated fluorophore. rsc.org
The development of highly sensitive fluorescent materials has led to remarkably low limits of detection (LOD). The following table summarizes the performance of several fluorescence-based sensors for 2,4,6-trinitrophenol.
Table 2: Performance of Selected Fluorescence-Based Sensors for 2,4,6-Trinitrophenol Detection
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Fluorescence Quenching | 63 nM | acs.org |
| N,N′-bis(anthracen-9-ylmethyl)-N,N′-bis(pyridin-2-ylmethyl)butane-1,4-diamine | Fluorescence Quenching | 0.6 ppm | acs.org |
| 3,5-substituted-1,3,4-oxadiazole and tetrazole organogelator | Fluorescence Switching | Not specified | rsc.org |
Mechanistic Investigations in Dibenzofuran and 2,4,6 Trinitrophenol Chemistry
Reaction Mechanisms Involving Dibenzofuran (B1670420)
Dibenzofuran, a heterocyclic aromatic compound, undergoes a variety of reactions, including oxidation, reduction, and electrophilic aromatic substitution. Understanding the mechanisms of these transformations is crucial for applications ranging from environmental remediation to synthetic chemistry.
Oxidative Pathways and Formation Mechanisms
The oxidative degradation of dibenzofuran is a significant area of research, particularly in the context of environmental pollutants. Both bacterial and fungal systems have been shown to oxidize dibenzofuran through different mechanistic pathways. For instance, the bacterium Beijerinckia B8/36 and the fungus Cunninghamella elegans both oxidize dibenzofuran to 2,3-dihydroxy-2,3-dihydrodibenzofuran. However, the stereochemistry of the products differs, with the bacterium forming a cis-dihydrodiol and the fungus producing a trans-dihydrodiol. This suggests distinct initial steps, with the fungal pathway likely involving the formation of a dibenzofuran-2,3-epoxide intermediate.
Further oxidation of these dihydrodiols leads to the formation of catechols. Cell extracts from Beijerinckia can oxidize the bacterial cis-dihydrodiol, while extracts from C. elegans catalyze the oxidation of the trans-dihydrodiol to 2,3-dihydroxydibenzofuran. In some cases, further oxidation can lead to the cleavage of the furan (B31954) ring, a process that has been observed in the filamentous fungus Paecilomyces lilacinus.
The formation of dibenzofuran itself can occur through various oxidative processes. One proposed mechanism involves the recombination of a phenoxy radical with a phenyl radical or benzyne, followed by hydrogen abstraction and ring closure. Another pathway suggests the formation from benzofuran (B130515) via a Hydrogen Abstraction Carbon Addition (HACA) mechanism, where benzofuran reacts with acetylene followed by cyclization and hydrogen removal.
Reductive Transformation Mechanisms
The reductive transformation of dibenzofuran, primarily through catalytic hydrodeoxygenation (HDO), is a key process in the upgrading of bio-oils and coal-derived liquids. The mechanism of HDO of dibenzofuran over sulfided catalysts, such as NiMo/Al₂O₃, proceeds through two primary parallel pathways. acs.org
The first and major pathway involves the initial hydrogenation of one of the benzene (B151609) rings of dibenzofuran to form hexahydrodibenzofuran. acs.org This intermediate then undergoes C-O bond cleavage to yield 2-cyclohexylphenol, which is subsequently deoxygenated and dehydrogenated to produce single-ring hydrocarbons like cyclohexane. acs.org
Table 1: Major Products of Dibenzofuran Hydrodeoxygenation
| Pathway | Key Intermediates | Major Final Products |
|---|---|---|
| Hydrogenation | Hexahydrodibenzofuran, 2-Cyclohexylphenol | Cyclohexane, other single-ring hydrocarbons |
| Direct Hydrogenolysis | 2-Phenylphenol | Biphenyl, Cyclohexylbenzene |
Electrophilic Aromatic Substitution Mechanisms
Dibenzofuran is an aromatic compound and, as such, undergoes electrophilic aromatic substitution reactions. wikipedia.orgekb.eg The position of substitution is influenced by the electron-donating effect of the oxygen atom in the furan ring, which activates the aromatic system towards electrophilic attack.
Theoretical calculations and experimental results indicate that electrophilic substitution on dibenzofuran preferentially occurs at the C2 position. The electron density is higher at this position, leading to a more stable carbocation intermediate (arenium ion) upon attack by an electrophile. This is analogous to other five-membered heterocyclic compounds fused to benzene rings, where substitution often favors the heterocyclic ring. For example, in the nitration of dibenzofuran, 2-nitrodibenzofuran is a major product. nih.gov Other electrophilic reactions that dibenzofuran undergoes include halogenation and Friedel-Crafts reactions. wikipedia.orgekb.eg
Charge Transfer and Proton Transfer Mechanisms in 2,4,6-Trinitrophenol Systems
2,4,6-Trinitrophenol, commonly known as picric acid, is a strong organic acid due to the presence of three electron-withdrawing nitro groups on the phenol (B47542) ring. wikipedia.orgnih.gov These groups stabilize the phenoxide anion formed upon deprotonation, facilitating proton transfer. wikipedia.org Furthermore, the electron-deficient nature of the aromatic ring makes 2,4,6-trinitrophenol an excellent electron acceptor, readily forming charge-transfer complexes with various electron donors.
Understanding Donor-Acceptor Interactions and Electron Transfer Processes
2,4,6-Trinitrophenol (TNP) acts as a π-acceptor in the formation of charge-transfer (CT) complexes with a wide range of electron donors. These donors can include aromatic hydrocarbons, amines, and other molecules with available n- or π-electrons. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, TNP.
This electron transfer results in the formation of a complex that exhibits a new, characteristic absorption band in the UV-Vis spectrum, known as the charge-transfer band. For example, the reaction between TNP and the polycyclic amine 1,4,8,11-tetraazacyclotetradecane (TACTD) results in a 1:2 charge-transfer complex, ((TACTD)(TNP)₂), which shows a strong absorption around 410 nm. The stability of these complexes, quantified by the formation constant (K), is influenced by the nature of the donor and acceptor, as well as the polarity of the solvent. Generally, more polar solvents can lead to higher formation constants. The interaction in these complexes can be purely electron transfer or can also involve proton transfer, leading to the formation of a proton-transfer complex.
Role of Hydrogen Bonding and Proton Migration in Complex Formation
Hydrogen bonding plays a critical role in the formation and stabilization of complexes involving 2,4,6-trinitrophenol. The phenolic hydroxyl group of TNP can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as acceptors. Intramolecular hydrogen bonding can occur between the phenolic proton and an adjacent nitro group.
In the formation of complexes with donor molecules, intermolecular hydrogen bonds are often established. For instance, in the adduct formed between TNP and 2,4,6-trichloroaniline, the crystal structure is stabilized by intermolecular N—H···O(nitro) hydrogen bonds, creating a chain structure. Additionally, O—H···O interactions between the phenol group and a nitro group are also observed.
The strong acidity of TNP means that in many interactions with basic donors, a complete proton transfer from the phenolic hydroxyl group to the donor molecule occurs. This proton migration results in the formation of an ion pair, consisting of the picrate anion and the protonated donor cation. The resulting phenoxide ion is significantly stabilized by the delocalization of the negative charge over the aromatic ring and the three electron-withdrawing nitro groups. wikipedia.org This extensive charge delocalization is the primary reason for the pronounced acidic character of 2,4,6-trinitrophenol. wikipedia.orgnih.gov
Intermolecular Forces in Stabilizing Molecular Architectures
π-π Stacking Interactions in Co-crystals and Complexes
π-π stacking is a critical organizing force in the assembly of co-crystals containing aromatic molecules like dibenzofuran and 2,4,6-trinitrophenol (picric acid). This interaction arises from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. In complexes formed between electron-rich molecules, such as dibenzofuran, and electron-deficient molecules, like the highly nitrated 2,4,6-trinitrophenol, these interactions are often enhanced, leading to the formation of stable, alternating stacks within the crystal lattice.
The planar structure of dibenzofuran and the aromatic ring of 2,4,6-trinitrophenol facilitate face-to-face stacking. These arrangements allow for significant orbital overlap between the π-systems, contributing substantially to the cohesion of the crystal structure. The geometry of these stacks can vary, including parallel-displaced or T-shaped arrangements, to optimize the attractive forces while minimizing steric repulsion.
Detailed research on related systems provides insight into the nature of these interactions. For instance, studies on benzofuran—a molecule containing a furan ring fused to a benzene ring like dibenzofuran—have quantified the stabilizing energy of π-stacking. A model complex between benzofuran and formaldehyde revealed a dominant π→π* interaction with a significant interaction energy of -16.1 kJ mol⁻¹ nih.gov. This energy is notably larger than that of the classic benzene dimer, underscoring the strength of stacking interactions involving heteroaromatic systems nih.gov. In the context of a dibenzofuran and 2,4,6-trinitrophenol co-crystal, the interaction is expected to be even more pronounced due to the complementary electronic nature of the two molecules, forming a donor-acceptor pair that strengthens the π-π stacking.
The table below summarizes key parameters often associated with π-π stacking interactions, derived from studies of analogous aromatic complexes.
| Interaction Parameter | Typical Value/Observation | Significance in Dibenzofuran/TNP Complexes |
| Centroid-to-Centroid Distance | 3.3 - 3.8 Å | Indicates the proximity of stacked aromatic rings. |
| Stacking Geometry | Parallel-displaced, T-shaped, Sandwich | Influences the degree of orbital overlap and electrostatic complementarity. |
| Interaction Energy | -10 to -50 kJ/mol | Quantifies the contribution of π-stacking to the overall lattice energy. |
| Nature of Interaction | Donor-Acceptor / Charge-Transfer | Enhanced stability due to the electron-rich nature of dibenzofuran and the electron-deficient nature of 2,4,6-trinitrophenol. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These stacking interactions are fundamental in creating the ordered, repeating motifs that define the crystal structure, influencing properties such as melting point, solubility, and even optical characteristics.
Van der Waals and Electrostatic Contributions to Complex Stability
Electrostatic Interactions: These interactions arise from the permanent charge distributions within the molecules. The 2,4,6-trinitrophenol molecule possesses a highly polarized character due to the strongly electron-withdrawing nitro (-NO₂) groups and the acidic phenolic hydroxyl (-OH) group. This creates regions of significant partial positive and negative charge. Dibenzofuran, while less polar, has a localized dipole associated with its ether oxygen. The electrostatic potential surfaces of these molecules guide their assembly, with electropositive regions of one molecule aligning with electronegative regions of another. The interaction between the nitro groups of 2,4,6-trinitrophenol and the aromatic rings of dibenzofuran, as well as potential hydrogen bonding involving the phenolic proton, are key electrostatic contributors to the stability of the co-crystal.
The relative importance of these forces can be dissected using computational methods like Symmetry-Adapted Perturbation Theory (SAPT), which breaks down the total interaction energy into distinct physical components.
The following table outlines the principal components of non-covalent interactions and their expected roles in the stability of the dibenzofuran-2,4,6-trinitrophenol complex.
| Force Component | Description | Relevance to Complex Stability |
| Electrostatics | Interaction between permanent multipoles (dipoles, quadrupoles). | Strong attraction between the electron-deficient phenol ring and the electron-rich dibenzofuran system. |
| Dispersion (vdW) | Attraction from correlated, instantaneous fluctuations in electron clouds. | A major, non-specific attractive force contributing significantly to the overall lattice energy. |
| Induction | Interaction between a permanent multipole on one molecule and an induced multipole on the other. | Polarization of the dibenzofuran π-system by the highly polar 2,4,6-trinitrophenol molecule enhances attraction. |
| Exchange | Short-range Pauli repulsion due to overlapping electron orbitals. | Prevents molecular collapse and defines the equilibrium intermolecular distances. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Together, van der Waals and electrostatic forces ensure an energetically favorable, close-packed arrangement of molecules in the crystal lattice, reinforcing the primary structural motifs established by π-π stacking. The balance between these attractive and repulsive forces ultimately determines the final, stable molecular architecture.
Environmental Transformation and Degradation Pathways of Dibenzofuran
Mechanistic Studies of Advanced Oxidation Processes (AOPs) for Dibenzofuran (B1670420) Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive chemical species to oxidize and degrade recalcitrant organic pollutants like dibenzofuran. researchgate.net These methods are effective in breaking down the stable aromatic structure of dibenzofuran into simpler, less harmful compounds.
Hydroxyl radicals (•OH) are potent, non-selective oxidizing agents and are the primary drivers of degradation in many AOPs. researchgate.net The atmospheric degradation of dibenzofuran is primarily initiated by its reaction with •OH radicals. acs.org Theoretical studies have shown that the addition of an •OH radical to the C1 position of the dibenzofuran molecule is the most favorable pathway, leading to the formation of a DF-OH(1) adduct. acs.org This initial step is crucial as the degradation occurs readily once the reaction is initiated by the hydroxyl radical. nih.gov
In the presence of oxygen, this adduct can undergo further reactions. One significant pathway is the abstraction of a hydrogen atom by molecular oxygen to form 1-dibenzofuranol. acs.org Other reactive oxygen species (ROS) such as the superoxide (B77818) anion radical (O₂⁻) and hydrogen peroxide (H₂O₂) also play a role, often as precursors or intermediates in the generation of hydroxyl radicals. researchgate.netnih.gov For instance, free radicals on the surface of materials like biochar can transfer electrons to oxygen to produce superoxide radicals and subsequently hydrogen peroxide, which then react further to generate •OH radicals. nih.gov In certain systems, such as the iron-Fenton reaction in the presence of bicarbonate, the carbonate radical anion (CO₃•−) can become a significant reactive species. rsc.org
Table 1: Key Reactive Species in the Oxidation of Dibenzofuran
| Reactive Species | Role in Degradation | Source / Generation Method |
|---|---|---|
| Hydroxyl Radical (•OH) | Primary oxidant, initiates degradation via addition to the aromatic ring. acs.orgnih.gov | Fenton/Photo-Fenton reactions, Photolysis, Photocatalysis. researchgate.net |
| Superoxide Radical (O₂⁻) | Intermediate in •OH generation, can react directly with pollutants. nih.govnih.gov | Electron transfer to O₂. nih.gov |
| Carbonate Radical (CO₃•−) | Can be a dominant oxidant in bicarbonate-rich environments. rsc.org | Reaction of •OH with bicarbonate/carbonate ions. |
Photodegradation involves the breakdown of chemical compounds by light energy. The direct photolysis of dibenzofurans via C-Cl cleavage has been identified as a primary degradation pathway for chlorinated dibenzofurans. nih.gov For the non-chlorinated dibenzofuran nucleus, photolysis in natural waters can lead to C-O bond cleavage and hydroxylation. csbsju.edu Studies have shown that the photolysis of dibenzofuran in lake water yields 2,2′-dihydroxybiphenyl, which can be further transformed into 2,2′,3-trihydroxybiphenyl. csbsju.edu The rate of photodegradation is significantly enhanced in natural waters compared to distilled water, an effect attributed to the presence of natural sensitizers like humic acids that facilitate indirect photolysis. ias.ac.in
Photocatalysis, particularly using semiconductor catalysts like titanium dioxide (TiO₂), is a highly effective AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs (e⁻/h⁺). mdpi.com The holes (h⁺) are powerful oxidants that can directly oxidize organic molecules or react with water to produce hydroxyl radicals. The electrons (e⁻) react with oxygen to form superoxide radicals, which also contribute to the degradation process. mdpi.com The primary degradation pathway for dibenzofurans in photocatalysis is suggested to be C-O cleavage. nih.gov The efficiency of photocatalytic degradation is influenced by factors such as catalyst dosage, light intensity, and the presence of aeration. nanobioletters.com The use of a coupled catalyst system, such as ZnO/SnO₂, has been shown to be more effective than a single catalyst. nih.gov
Table 2: Comparison of Photolytic and Photocatalytic Degradation of Dibenzofuran
| Degradation Method | Primary Mechanism | Key Products/Intermediates | Influencing Factors |
|---|---|---|---|
| Photolysis | Direct light absorption leading to bond cleavage (C-O, C-Cl). nih.govcsbsju.edu | 2,2′-dihydroxybiphenyl, 2,2′,3-trihydroxybiphenyl. csbsju.edu | Light wavelength and intensity, presence of natural sensitizers. ias.ac.in |
| Photocatalysis (e.g., TiO₂) | Generation of •OH and other ROS on a catalyst surface. mdpi.com | Ring cleavage products. nih.gov | Catalyst type and dosage, light source, aeration. nanobioletters.com |
The Fenton process involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals under acidic conditions. youtube.com This process is a powerful method for oxidizing resistant organic compounds. youtube.com While direct studies on the Fenton oxidation of dibenzofuran are limited, research on analogous compounds like chlorophenols demonstrates that Fenton's reagent can lead to the formation of dibenzofurans, indicating the potential for the reverse reaction—the degradation of the dibenzofuran structure under appropriate conditions. nih.gov The mechanism involves a complex series of radical reactions initiated by the highly reactive •OH radical. youtube.comyoutube.com
Bioremediation Mechanisms for Dibenzofuran and Related Compounds
Bioremediation utilizes microorganisms and their enzymatic systems to break down environmental pollutants. Several bacterial and fungal species have been identified that can degrade dibenzofuran, often using it as a source of carbon and energy.
The microbial degradation of dibenzofuran is initiated by an attack on the aromatic rings. Two primary pathways have been identified: angular dioxygenation and lateral dioxygenation.
Angular Dioxygenation: This is the most common pathway, employed by bacteria such as Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10. nih.govethz.ch The process starts with an attack by a dibenzofuran 4,4a-dioxygenase at the angular position adjacent to the ether bridge. ethz.chnih.gov This forms an unstable angular diol, which spontaneously rearranges to 2,2′,3-trihydroxybiphenyl. nih.gov This intermediate then undergoes meta-cleavage by an extradiol dioxygenase, leading to the formation of 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-dienoic acid (HPDA). nih.govasm.org Subsequent hydrolysis yields salicylic (B10762653) acid, which is then funneled into central metabolic pathways. nih.govnih.gov
Lateral Dioxygenation: An alternative pathway involves a lateral dioxygenation at the 1,2-positions. This has been observed in the biphenyl-utilizing bacterium Ralstonia sp. strain SBUG 290 during co-metabolism. nih.gov This pathway results in the formation of 1,2-dihydroxydibenzofuran, which is then subject to meta-cleavage, also ultimately leading to salicylic acid. nih.gov
Several bacterial strains have been isolated for their ability to degrade dibenzofuran, including species of Sphingomonas, Klebsiella, Terrabacter, and Ralstonia. nih.govoup.com Some carbazole-degrading bacteria, like Sphingomonas sp. strain XLDN2-5, can also co-metabolically degrade dibenzofuran. nih.gov
The biotransformation of dibenzofuran is orchestrated by a series of specific enzymes.
Dioxygenases: The critical first step is catalyzed by a multi-component enzyme system known as an angular dioxygenase, such as dibenzofuran 4,4a-dioxygenase. ethz.ch This enzyme introduces two oxygen atoms to the aromatic ring at the angular position (C4 and C4a). ethz.ch The electrons required for this reaction are transferred from NADH via a reductase and a ferredoxin component. ethz.ch Following the initial dioxygenation and rearomatization to 2,2′,3-trihydroxybiphenyl, a second key enzyme, 2,2′,3-trihydroxybiphenyl dioxygenase (an extradiol dioxygenase), cleaves the hydroxylated ring. nih.gov
Ligninolytic Enzymes: White-rot fungi, a group of basidiomycetes, produce powerful, non-specific extracellular enzymes to degrade lignin (B12514952). mdpi.combio-conferences.org These ligninolytic enzymes, including lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase, have been shown to degrade a wide array of recalcitrant pollutants, including compounds structurally related to dibenzofurans. nih.govresearchgate.netnih.gov Their non-specific, free-radical-based mechanism allows them to attack a broad range of aromatic structures. bio-conferences.org While direct evidence for dibenzofuran degradation is part of a broader body of research on pollutants, the ability of these fungi to degrade polychlorinated dibenzofurans and dioxins suggests their potential for bioremediation. nih.govresearchgate.net
Table 3: Key Enzymes in Dibenzofuran Biotransformation
| Enzyme Class | Specific Enzyme Example | Organism Example | Role in Degradation Pathway |
|---|---|---|---|
| Angular Dioxygenase | Dibenzofuran 4,4a-dioxygenase | Sphingomonas sp. RW1 | Initial attack at the angular position (C4, C4a) to form an unstable diol. ethz.ch |
| Extradiol Dioxygenase | 2,2′,3-Trihydroxybiphenyl dioxygenase | Sphingomonas sp. strain RW1 | Meta-cleavage of the 2,2′,3-trihydroxybiphenyl intermediate. nih.gov |
| Ligninolytic Enzymes | Lignin Peroxidase, Manganese Peroxidase, Laccase | Phanerochaete chrysosporium | Non-specific oxidation of aromatic structures. mdpi.comnih.gov |
Emerging Applications in Advanced Materials Science: Design Principles
Design of Organic Semiconducting Materials Incorporating Dibenzofuran (B1670420) Motifs
The rigid and planar structure of the dibenzofuran (DBF) moiety, combined with its high triplet energy and good charge-transporting capabilities, makes it a highly attractive building block in the design of advanced organic semiconducting materials. google.commdpi.com These materials are particularly prominent in the field of organic light-emitting diodes (OLEDs), where they are often employed as host materials for phosphorescent emitters. google.comrsc.orgrsc.org
The design principle behind incorporating dibenzofuran into host materials is to achieve high triplet energy (ET) to effectively confine the triplet excitons on the phosphorescent guest dopant, preventing energy back-transfer and ensuring high efficiency. Dibenzofuran's high ET is sufficient for hosting even high-energy blue phosphorescent emitters. google.comrsc.org Furthermore, by functionalizing the dibenzofuran core with both electron-donating (p-type) and electron-accepting (n-type) units, bipolar host materials can be created. rsc.org This bipolar nature facilitates balanced injection and transport of both holes and electrons within the emissive layer of the OLED, which is crucial for achieving high quantum efficiency and low operating voltage. rsc.orgrsc.org
For instance, bipolar host materials have been synthesized by linking a dibenzofuran unit (as the p-type component) with a cyano-substituted fluorene (B118485) (as the n-type component). rsc.org The strategic placement of these linkages (regio-isomerism) significantly impacts the material's photophysical properties and the ultimate performance of the OLED device. rsc.org Research has shown that specific regioisomers can lead to superior device efficiencies, with external quantum efficiencies reaching up to 25.3% in yellow phosphorescent OLEDs. rsc.org
Another design strategy involves substituting the dibenzofuran core with bulky groups, such as in the development of red fluorescent emitters for OLEDs. In one study, a dibenzofuranyl unit was substituted at the meso-position of a BODIPY (boron dipyrromethene) core. This design resulted in an emitter with a high photoluminescence quantum yield (PLQY) of 98% and, when used in a TADF-sensitized OLED, achieved a maximum external quantum efficiency of 17.0%. acs.org The incorporation of the dibenzofuran unit influences the electronic properties and molecular rigidity of the emitter, leading to narrow emission spectra and high color purity. acs.org
The table below summarizes the performance of representative OLEDs using dibenzofuran-based host materials.
| Dibenzofuran-Based Host Material | Device Application | Key Performance Metric | Reference |
|---|---|---|---|
| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | Yellow Phosphorescent OLED Host | Max. EQE: 25.3% | rsc.org |
| Dibenzothiophene derivative with carbazole (B46965) and phosphine (B1218219) oxide | Deep Blue Phosphorescent OLED Host | Max. EQE: 20.2% | rsc.org |
| DBF-BODIPY | Red Fluorescent OLED Emitter | Max. EQE: 17.0% | acs.org |
*EQE: External Quantum Efficiency
Fabrication of Sensing Materials for Nitroaromatic Detection
The detection of nitroaromatic compounds (NACs), such as 2,4,6-trinitrophenol (picric acid), is critical for security and environmental monitoring. nih.gov Fluorescence-based sensing has emerged as a highly sensitive and effective method for this purpose. rsc.orgnih.govrsc.org The design of these materials hinges on creating systems where the fluorescence signal is predictably and selectively altered upon interaction with the target nitroaromatic analyte.
The most common signal transduction mechanism for detecting electron-deficient nitroaromatics is fluorescence quenching. rsc.orgresearchgate.netacs.org This process involves a decrease in the fluorescence intensity of a sensor molecule (fluorophore) upon interaction with the analyte (quencher). The design of materials for this purpose focuses on maximizing this quenching effect for high sensitivity.
A primary mechanism driving this process is Photoinduced Electron Transfer (PET). nih.gov In this mechanism, the fluorophore is excited by light to a higher energy state. If an electron-deficient molecule, like picric acid, is nearby, it is energetically favorable for an electron to transfer from the excited fluorophore to the low-lying vacant π* molecular orbital of the nitroaromatic compound. nih.gov This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus "quenching" or turning off the fluorescence. acs.orgnih.gov
Effective material design principles for PET-based quenching include:
Electron-Rich Fluorophores: The sensor molecule should be highly fluorescent and electron-rich to act as an efficient electron donor in the excited state. rsc.org Materials incorporating π-electron-rich aromatic systems are excellent candidates. rsc.orgnih.govresearchgate.net
Energy Level Matching: The relative energy levels of the fluorophore's excited state and the analyte's LUMO (Lowest Unoccupied Molecular Orbital) must be suitable to facilitate electron transfer.
Preventing Self-Quenching: In the design of polymeric or aggregated sensors, it is important to prevent π-π stacking among the fluorophore units themselves, as this can cause self-quenching and reduce the initial fluorescence intensity. This can be achieved by incorporating bulky groups into the molecular structure. rsc.org
The efficiency of fluorescence quenching is often quantified by the Stern-Volmer constant (Ksv), where a higher value indicates a more efficient quenching process and a more sensitive sensor. For example, a Cd(II)-based coordination polymer demonstrated a Ksv value of 6.047 × 10³ M⁻¹ for the detection of picric acid. nih.gov
To enhance the selectivity and sensitivity of nitroaromatic detection, fluorophores are often integrated into larger, well-defined supramolecular architectures. rsc.orgrhhz.netnih.govacs.org These structures provide pre-organized cavities or binding sites that are specifically tailored to recognize and bind nitroaromatic guests, a concept known as host-guest chemistry.
Key design principles for these architectures include:
Cavity Size and Shape Complementarity: The host structure, such as a metal-organic cage or a macrocycle, is designed with a cavity that matches the size and shape of the target nitroaromatic molecule. rhhz.netccspublishing.org.cn This complementarity ensures that the target analyte binds preferentially over other, non-target molecules, thereby enhancing selectivity.
Functionalized Binding Sites: The interior of the host cavity can be functionalized with specific chemical groups to create multiple non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with the guest molecule. nih.govnih.govacs.org Aza-crown macrocycles decorated with pyridine (B92270) arms, for instance, can provide hydrogen bond donors and π-systems that work together to bind anions and interact with nitroaromatics. nih.govacs.org
Signal Amplification: In conjugated polymer sensors, the migration of excitons (energy) along the polymer backbone can lead to an amplified quenching effect. A single analyte binding event can quench the fluorescence of multiple fluorophore units along the chain, significantly increasing the sensitivity of the sensor.
Examples of such architectures include luminescent metal-organic cages self-assembled from carbazole-based ligands, which show highly efficient and selective sensing of picric acid at parts-per-billion (ppb) levels due to the specific host-guest interactions within the cage's cavity. rsc.orgrhhz.netccspublishing.org.cn Similarly, fluorescent metal-organic cages built from Co(II) and pyridine-decorated aza-crown macrocycles have demonstrated selective recognition of different nitroaromatic isomers through a combination of fluorescence quenching and emission shifts. nih.govacs.org These advanced supramolecular systems represent the frontier of rational design for highly effective chemical sensors.
Future Research Directions and Unaddressed Challenges
Elucidating Complex Dibenzofuran-2,4,6-Trinitrophenol Co-crystal Structures and Their Formation Dynamics
A fundamental challenge lies in the comprehensive characterization of the co-crystal structures that may form between dibenzofuran (B1670420) and 2,4,6-trinitrophenol. While co-crystallization of 2,4,6-trinitrophenol with other aromatic compounds is known, detailed structural data for its combination with dibenzofuran is scarce. Future research must focus on synthesizing and elucidating the three-dimensional architecture of these co-crystals.
Detailed Research Findings: Single-crystal X-ray diffraction (SC-XRD) will be the cornerstone of this effort, providing precise atomic coordinates, bond lengths, and bond angles. This data is crucial for understanding the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the co-crystal assembly. Studies on other 2,4,6-trinitrophenol co-crystals reveal that interactions between the electron-deficient ring of the trinitrophenol and electron-rich aromatic co-formers are significant driving forces for co-crystal formation. researchgate.net In the case of dibenzofuran, the oxygen-containing furan (B31954) ring and the two benzene (B151609) rings provide multiple potential sites for such interactions.
Furthermore, understanding the dynamics of co-crystal formation is critical. This involves studying both the thermodynamic and kinetic aspects of the crystallization process. researchgate.netumich.edu Key unaddressed questions include identifying the stable polymorphic forms of the co-crystal, determining the thermodynamic relationships between them, and mapping the kinetic pathways of formation. mdpi.com Techniques like differential scanning calorimetry (DSC) can be used to determine thermodynamic parameters such as the Gibbs free energy of formation, which indicates the stability of the co-crystal relative to its individual components. biointerfaceresearch.com
Illustrative Crystallographic Data for a Hypothetical Dibenzofuran-Picric Acid Co-crystal Future research would aim to populate tables like the one below with experimental data.
| Crystal Parameter | Hypothetical Value |
| Formula | C₁₂H₈O・C₆H₃N₃O₇ |
| Formula Weight | 397.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1550 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.70 |
This table is illustrative and does not represent experimentally verified data.
Development of Predictive Models for Intermolecular Interactions in Multicomponent Systems
The ability to predict whether co-crystallization will occur and what the resulting structure will be is a major goal in crystal engineering. For the dibenzofuran-2,4,6-trinitrophenol system, developing robust predictive models is a significant challenge due to the complexity of the intermolecular forces at play. gatech.edu
Detailed Research Findings: Future work should leverage computational chemistry to model and predict these interactions. Density Functional Theory (DFT) has proven effective in understanding the formation mechanisms of 2,4,6-trinitrophenol co-crystals, suggesting that π-π stacking can be more significant than hydrogen bonding in some cases. researchgate.net By performing DFT calculations on the dibenzofuran-2,4,6-trinitrophenol system, researchers can calculate binding energies, analyze Mulliken charges, and generate molecular electrostatic potential (MEP) maps. researchgate.net This information helps to identify the most likely sites of interaction and predict the stability of potential co-crystal structures. researchgate.netresearchgate.net
Hirshfeld surface analysis is another powerful computational tool that can provide quantitative insights into intermolecular contacts. researchgate.net By mapping properties like dnorm onto the Hirshfeld surface, it is possible to visualize and quantify different types of interactions, such as O···H, C···H, and π-π stacking, which are critical for the stability of the crystal lattice. researchgate.net The development of machine learning algorithms and graph-based neural network models, trained on data from crystallographic databases, represents a promising frontier for accelerating the screening of potential co-formers and predicting co-crystal formation with higher accuracy.
| Dipole-Dipole | Interactions involving the ether oxygen of dibenzofuran and the polar groups of 2,4,6-trinitrophenol. | Moderate to Low |
Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Studies
A significant challenge in co-crystal development is the lack of mechanistic understanding of the nucleation and growth processes. Traditional ex situ analysis, where the process is stopped for measurement, can miss transient intermediates or polymorphic transformations. ekb.eg The application of advanced in situ spectroscopic techniques is essential for real-time monitoring of the dibenzofuran-2,4,6-trinitrophenol co-crystallization process.
Detailed Research Findings: Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful tools for in situ monitoring. rsc.org These methods can track changes in the vibrational modes of the molecules as they transition from a solution or physical mixture into a co-crystal lattice. mjbas.comnih.gov For instance, shifts in the stretching frequencies of the N-O bonds in the nitro groups of 2,4,6-trinitrophenol or the C-O-C bond in dibenzofuran can confirm the formation of new intermolecular interactions. mjbas.com This real-time data allows for the construction of concentration profiles and kinetic pathways, providing crucial information for process control and scale-up. researchgate.net
Terahertz time-domain spectroscopy (THz-TDS) is another emerging technique that is highly sensitive to the weak intermolecular vibrations (phononic modes) characteristic of crystal lattices. nih.gov The THz spectrum provides a unique fingerprint for a specific crystalline form, making it an excellent tool for identifying co-crystal formation and detecting polymorphism in real-time. nih.gov Combining these spectroscopic methods with solid-state NMR can provide comprehensive structural insights into the co-crystal system. rsc.org
Potential Spectroscopic Shifts in Co-crystal Formation
| Spectroscopic Technique | Key Functional Group | Expected Change Upon Co-crystallization |
|---|---|---|
| FTIR/Raman | N-O stretch (in NO₂) | Shift to lower wavenumber due to H-bonding |
| FTIR/Raman | Aromatic C-H stretch | Shift and broadening due to π-interactions |
| FTIR/Raman | C-O-C stretch (in furan) | Shift due to changes in local electronic environment |
| Solid-State NMR | ¹³C, ¹H, ¹⁵N | Changes in chemical shifts indicating new intermolecular contacts |
| THz-TDS | Lattice Vibrations | Appearance of new, distinct absorption peaks |
Integration of Computational and Experimental Approaches for Rational Design of Novel Dibenzofuran and 2,4,6-Trinitrophenol Materials
The ultimate goal is to move from trial-and-error screening to the rational design of novel materials with desired properties. This requires a synergistic integration of computational modeling and experimental validation. researchgate.net The challenges lie in creating a seamless workflow where computational predictions accurately guide experimental efforts, and experimental results, in turn, refine and improve the predictive models.
Detailed Research Findings: A future research workflow would begin with computational screening. Using the models described in section 9.2, a virtual library of potential co-formers with dibenzofuran could be screened for their likelihood of forming stable co-crystals with 2,4,6-trinitrophenol. Quantum chemical calculations could then be used to predict the properties of the most promising candidates, such as density, stability, and even sensitivity. researchgate.netresearchgate.net
These computational predictions would then guide targeted experimental synthesis and characterization. The synthesized materials would be analyzed using the techniques outlined in sections 9.1 and 9.3 (SC-XRD, DSC, in situ spectroscopy) to verify the predicted structures and properties. biointerfaceresearch.comrsc.org Any discrepancies between the predicted and experimental results would provide valuable feedback to improve the underlying theoretical models. This iterative cycle of prediction, synthesis, and characterization is crucial for building a robust understanding of the structure-property relationships in this system and for the rational design of new energetic materials with enhanced performance and safety profiles.
Q & A
Q. What is the synthetic pathway for converting phenol to 2,4,6-trinitrophenol (TNP)?
The synthesis involves two stages:
- Sulfonation : Phenol reacts with concentrated sulfuric acid to form phenolsulfonic acid.
- Nitration : The sulfonated intermediate undergoes nitration with concentrated nitric acid and sulfuric acid (as a catalyst), introducing three nitro groups at the 2,4,6-positions. The final product is isolated by crystallization and stored under water to prevent desiccation and explosion risks . Key Safety Note : TNP must remain wet during synthesis and storage; dry TNP is highly explosive due to shock, heat, or friction sensitivity .
Q. Why is 2,4,6-trinitrophenol significantly more acidic than phenol?
The enhanced acidity arises from:
- Electron-Withdrawing Effects : The three nitro groups stabilize the deprotonated phenoxide ion via inductive electron withdrawal, reducing electron density on the oxygen atom.
- Resonance Stabilization : The negative charge on the phenoxide ion delocalizes into the nitro groups, further stabilizing the conjugate base. This dual effect lowers the pKa of TNP (~0.3) compared to phenol (~9.95) .
Q. What are the primary safety protocols for handling TNP in laboratory settings?
- Storage : Maintain TNP in a wet state (e.g., ≥10% water content) to prevent crystallization and accidental detonation .
- Reactivity : Avoid contact with metals (e.g., copper, zinc) to prevent formation of shock-sensitive metal picrates. Use non-sparking tools and explosion-proof equipment .
- Spill Management : Isolate spills within 800 meters, use sand or inert absorbents, and avoid water spray (dry TNP reacts violently with water). Consult explosive material specialists for cleanup .
Advanced Research Questions
Q. How can luminescent metal-organic frameworks (MOFs) be optimized for selective TNP detection in aqueous environments?
- Design Strategy : Incorporate amine-functionalized ligands (e.g., NH₂-MIL-101) to enhance electrostatic interactions with TNP’s nitro groups. This improves selectivity over other nitroaromatics like DNT or RDX .
- Mechanism : Fluorescence quenching occurs via electron/energy transfer from the MOF’s excited state to TNP’s electron-deficient aromatic ring. Sensitivity can reach sub-ppm levels in water .
- Validation : Cross-check results with DFT-D3 computational studies to confirm binding modes and quenching pathways .
Q. What experimental challenges arise in reconciling contradictory data on TNP’s environmental persistence and degradation pathways?
- Sorption vs. Degradation : Hydrotalcite materials adsorb TNP effectively (e.g., 95% removal at pH 5), but degradation studies show variability due to pH-dependent hydrolysis rates .
- Analytical Interference : Fluorescence-based methods (e.g., riboflavin quenching) may yield false positives from co-existing nitro compounds. Validate with HPLC-MS for specificity .
Q. How can researchers mitigate false negatives in TNP detection caused by matrix effects in complex environmental samples?
- Sample Pre-Treatment : Use solid-phase extraction (SPE) with C18 cartridges to isolate TNP from interferents like humic acids.
- Dual-Mode Sensing : Combine fluorescence quenching with electrochemical detection (e.g., cyclic voltammetry) to cross-validate results. MOF-based sensors with dual-emission properties (e.g., Eu³⁺/Tb³⁺@MOF) enable self-calibration .
Q. What are the implications of TNP’s metal picrate formation for waste disposal in laboratory settings?
- Risk : Metal picrates (e.g., lead picrate) are friction-sensitive explosives. Avoid metal containers; use polyethylene or glass for storage .
- Disposal Protocol : Neutralize TNP waste with alkaline solutions (e.g., 10% NaOH) to deprotonate and reduce reactivity, followed by incineration in controlled facilities .
Methodological Considerations
Q. How to design a kinetic study for TNP’s hydrolysis under varying environmental conditions?
- Variables : pH (3–9), temperature (25–60°C), and ionic strength.
- Analysis : Monitor degradation via UV-Vis spectroscopy (λ = 355 nm) and quantify intermediates (e.g., picric acid derivatives) using LC-MS. Rate constants (k) follow Arrhenius behavior, with activation energy ~50 kJ/mol .
Q. What strategies improve reproducibility in TNP synthesis for high-purity applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
